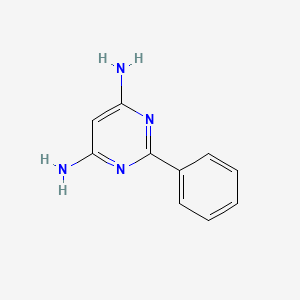

2-Phenylpyrimidine-4,6-diamine

Overview

Description

2-Phenylpyrimidine-4,6-diamine, also known as this compound (2-PPDA) is an organic compound that is used in the synthesis of various pharmaceuticals and as an intermediate in the production of other compounds. It is an important building block for the synthesis of many drugs, including antimalarials, antibiotics, and anti-inflammatory agents. 2-PPDA has a wide range of applications in the pharmaceutical industry, as well as in the food and cosmetic industries.

Scientific Research Applications

Synthesis and Modification in Medicinal Chemistry

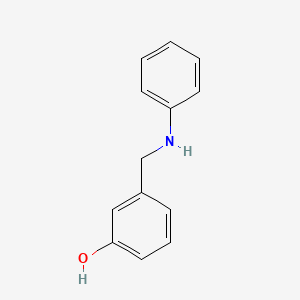

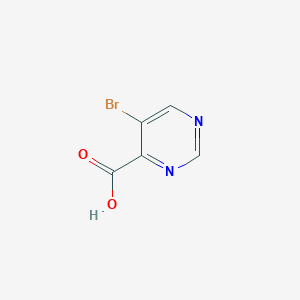

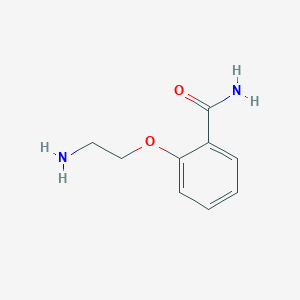

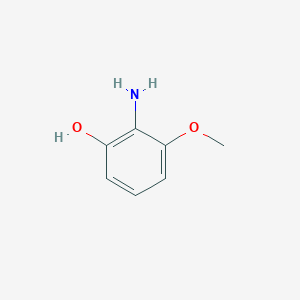

2-Phenylpyrimidine-4,6-diamine has been utilized in the synthesis of structurally complex bioactive molecules. A study demonstrated an efficient protocol for synthesizing 2-aryl-5-benzylpyrimidine-4,6-diamines, which has potential applications in medicinal chemistry due to its ability to enable modifications of bioactive molecules (Wu et al., 2022).

Luminescence and Photophysical Properties

The compound has been studied for its luminescent properties. In particular, luminescent lanthanide-2-phenylpyrimidine-carboxylate frameworks have been synthesized, demonstrating characteristic red or green emission attributed to Eu3+ and Tb3+ ions. These compounds show significant potential in the field of luminescence, with detailed investigations into their lifetime and quantum yield (Jia et al., 2014).

Development of Ligands for Supramolecular Chemistry

This compound derivatives have been used in the development of pyridine-based ligands for supramolecular chemistry. This includes the creation of compounds like 2,6-Bis(trimethyltin)pyridine, which serves as a building block for various ligands (Schubert & Eschbaumer, 1999).

Metallation and Complexation Studies

Research has explored the cyclometallation of phenylpyrimidines, including 2-phenylpyrimidine derivatives, with lithium tetrachloropalladate. This work contributes to understanding the properties and applications of cyclopalladated compounds (Caygill et al., 1990).

Structural Analysis in Crystallography

The compound has been analyzed for its crystal structure in various forms, like fenclorim (4,6-dichloro-2-phenylpyrimidine). Such studies are crucial in understanding the molecular geometry and intermolecular interactions in crystallography (Kwon et al., 2015).

Exploration of Nonlinear Optical Properties

The pyrimidine ring, including derivatives like this compound, has been a focus in the field of nonlinear optics (NLO). Studies on thiopyrimidine derivatives have revealed significant insights into their electronic and photophysical properties, contributing to the development of materials for NLO applications (Hussain et al., 2020).

Development of Polymer Materials

The compound has been used in the synthesis of novel aromatic polyimides with triphenylpyridine moieties, showing excellent solubility, thermal stability, and mechanical properties, making them suitable for various industrial applications (Gu et al., 2015).

Properties

IUPAC Name |

2-phenylpyrimidine-4,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4/c11-8-6-9(12)14-10(13-8)7-4-2-1-3-5-7/h1-6H,(H4,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXRVXGHNQKBQGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC(=N2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

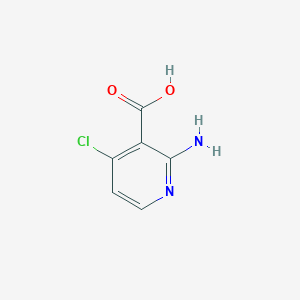

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Benzyl-(2-ethoxycarbonyl-ethyl)-amino]-butyric acid ethyl ester](/img/structure/B1287432.png)